4-Nitrobenzenesulfonamide is an organic compound characterized by the molecular formula . It features a nitro group () and a sulfonamide group () attached to a benzene ring. This compound is known for its role as a versatile reagent in organic synthesis, particularly in the formation of sulfonamides and as a protecting group in peptide synthesis. Its unique structure grants it distinct chemical properties that are exploited in various
As mentioned earlier, 4-NBS acts as a nitrene source in copper(I)-catalyzed asymmetric alkene aziridination. The detailed mechanism involves the following steps []:
4-NBS can pose certain safety hazards:
4-Nitrobenzenesulfonamide exhibits significant biological activity, particularly as an antibacterial agent. It has been investigated for its potential to inhibit bacterial growth by interfering with folic acid synthesis pathways. This mechanism is akin to that of sulfonamide antibiotics, which are known to mimic para-aminobenzoic acid, a substrate necessary for bacterial growth .
The synthesis of 4-nitrobenzenesulfonamide can be achieved through several methods:
The applications of 4-nitrobenzenesulfonamide are diverse:
Studies on the interactions of 4-nitrobenzenesulfonamide with various biological systems have shown its potential impact on enzyme inhibition and metabolic pathways. Its ability to form complexes with biomolecules has been explored, particularly in relation to its antibacterial properties. Furthermore, research indicates that its interactions can vary significantly depending on the substituents present on the benzene ring and the conditions under which reactions are conducted .
4-Nitrobenzenesulfonamide shares similarities with other sulfonamide compounds but possesses unique characteristics due to its nitro substitution. Below are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Sulfanilamide | Lacks nitro group; primarily used as an antibiotic. | |
4-Aminobenzenesulfonamide | Contains amino group instead of nitro; used similarly in pharmaceuticals. | |
3-Nitrobenzenesulfonamide | Nitro group at different position; affects reactivity and biological activity. |
The presence of the nitro group in 4-nitrobenzenesulfonamide enhances its electron-withdrawing ability, making it more reactive compared to other sulfonamides without this substituent. This unique feature allows for greater versatility in synthetic applications and biological interactions .
4-Nitrobenzenesulfonamide was first synthesized in the mid-20th century through the sulfonation of nitrobenzene followed by amidation. Early studies focused on its crystallographic properties, revealing a monoclinic crystal system with hydrogen-bonded networks that stabilize its solid-state structure. The compound’s melting point ($$178–180^\circ \text{C}$$) and solubility profile ($$606.6 \, \text{mg/L}$$ in water at $$15^\circ \text{C}$$) were established during this period, laying the groundwork for its application in solution-phase reactions.
The 1990s marked a turning point with Tohru Fukuyama’s pioneering work on sulfonamide-mediated alkylation. 4-Nitrobenzenesulfonamide gained prominence as a nitrene source in copper(I)-catalyzed asymmetric alkene aziridination, enabling the synthesis of chiral amines with high enantiomeric excess. Subsequent advancements in solid-phase synthesis further expanded its utility, particularly in the construction of polyamine scaffolds and peptidomimetics.
4-Nitrobenzenesulfonamide represents a fundamental aromatic sulfonamide compound characterized by the systematic International Union of Pure and Applied Chemistry naming convention [1] [2]. The IUPAC name "4-nitrobenzenesulfonamide" precisely describes the molecular structure, indicating a benzenesulfonamide core with a nitro group positioned at the para (4-position) relative to the sulfonamide functional group [1] [3].
The compound is extensively recognized through numerous common synonyms that reflect various naming conventions and historical usage patterns [2] [4]. The most frequently employed synonyms include para-nitrobenzenesulfonamide, which emphasizes the para positioning of the nitro substituent [1] [2]. Additional widely accepted designations encompass 4-nitrobenzolesulfamide, para-nitrophenylsulfonamide, and 4-nitrobenzenesulphonamide, the latter representing the British spelling convention [2] [5].
Systematic chemical nomenclature also recognizes the compound as benzenesulfonamide, 4-nitro-, which follows the Chemical Abstracts Service indexing format [1] [2]. Alternative designations such as 4-nitro-benzenesulfonamide and 4-nitrobenzene-1-sulfonamide provide additional specificity regarding the substitution pattern [2] [3]. The historical designation "nosylamide" represents a condensed nomenclature form occasionally encountered in specialized literature [2] [4].
Naming Convention | Designation |
---|---|
IUPAC Name | 4-nitrobenzenesulfonamide |
Common Name | para-Nitrobenzenesulfonamide |
Alternative IUPAC | 4-nitrobenzene-1-sulfonamide |
Chemical Abstracts Service | Benzenesulfonamide, 4-nitro- |
British Spelling | 4-nitrobenzenesulphonamide |
Historical Name | Nosylamide |
Irritant